N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide
Description
The compound N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by a piperazine core substituted with a 4-methoxyphenyl group. The structure features two distinct ethylamide branches: one terminating in a furan-2-yl moiety and the other in a cyclohex-1-en-1-yl group. While direct pharmacological data for this compound are unavailable, its structural motifs align with compounds studied for receptor binding and metabolic stability .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O4/c1-34-23-11-9-22(10-12-23)30-15-17-31(18-16-30)24(25-8-5-19-35-25)20-29-27(33)26(32)28-14-13-21-6-3-2-4-7-21/h5-6,8-12,19,24H,2-4,7,13-18,20H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKWNBGFUXDGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCC3=CCCCC3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as the cyclohexene derivative, the furan derivative, and the piperazine derivative. These intermediates are then coupled under specific reaction conditions to form the final product.
Cyclohexene Derivative Preparation: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Furan Derivative Preparation: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Piperazine Derivative Preparation: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.
The final coupling reaction typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used under high pressure.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of phenol derivatives.
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The unique structure of this compound makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The compound shares core features with several ethanediamide-based piperazine derivatives (Table 1). Key structural variations include:
- Piperazine substituents: The 4-methoxyphenyl group in the target compound contrasts with fluorophenyl () or trifluoroethyl-piperidine () groups in analogs.
- Ethanediamide branches : The furan-2-yl and cyclohexenyl groups distinguish the target from analogs with benzodioxol () or tetrahydrofuranmethyl () termini. Furan rings may confer rigidity, while cyclohexenyl groups could influence lipophilicity .
Table 1: Structural and Molecular Comparison
*Calculated using standard atomic weights.
Crystallographic and Computational Insights
While crystallographic data for the target compound are absent, analogs like N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () reveal monoclinic crystal systems (space group P2₁/n) with β angles near 108.5°, suggesting similar conformational flexibility in piperazine-ethanediamide hybrids . Computational modeling of such structures often highlights the piperazine ring’s chair conformation and ethylamide torsional angles as critical for receptor docking .
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition, including a cyclohexene moiety, a furan ring, and a piperazine derivative, which may interact with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.
Structural Features
The structural uniqueness of this compound can be summarized in the following table:
| Component | Description |
|---|---|
| Cyclohexene moiety | Provides hydrophobic interactions and structural rigidity. |
| Furan ring | Contributes to electron delocalization and potential reactivity with biological targets. |
| Piperazine derivative | Enhances binding affinity to receptors and enzymes due to its nitrogen atoms. |
Preliminary studies suggest that this compound may exert its biological effects through interactions with specific molecular targets such as receptors or enzymes. The exact mechanisms are still under investigation, but they are believed to involve the modulation of key biochemical pathways relevant to therapeutic applications.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Initial findings suggest potential efficacy against certain bacterial strains.
- Anticancer Properties : Molecular docking studies indicate favorable interactions with proteins involved in cancer progression.
Case Studies
- Antimicrobial Studies : In vitro assays demonstrated that the compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting effective inhibition at low concentrations.
- Cancer Research : A study utilizing molecular docking techniques revealed that the compound binds effectively to the active sites of certain kinases implicated in cancer signaling pathways, suggesting a role in inhibiting tumor growth.
Synthesis and Derivatives
The synthesis of this compound typically involves several synthetic steps, which may include:
- Formation of the cyclohexene ring via Diels-Alder reactions.
- Introduction of the furan and piperazine components through nucleophilic substitutions.
- Final coupling reactions to achieve the desired structure.
The following table summarizes related compounds with similar structures:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide | Lacks furan and piperazine components | Antimicrobial |
| N-(2-(cyclohexen-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methylpyrazole | Contains pyrazole ring; similar ethyl linkage | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
